![molecular formula C14H24N2O2 B13201001 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
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Overview
Description
3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a synthetic organic compound featuring a cyclohexanol core substituted with a 1,2,4-oxadiazole ring. The oxadiazole moiety is functionalized with an isopropyl group at position 3, while the cyclohexanol ring bears methyl groups at positions 3 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the 1,2,4-oxadiazole ring through the cyclization of appropriate nitrile and hydrazine derivatives This intermediate is then subjected to alkylation reactions to introduce the propan-2-yl group
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methyl groups and the oxadiazole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanone, while reduction of the oxadiazole ring may produce various amine derivatives.
Scientific Research Applications
3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group and methyl substitutions may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related molecules, categorized by core motifs.
Compounds Containing 1,2,4-Oxadiazole Moieties
- Ozanimod (ZEPOSIA™): A pharmaceutical agent containing a bi-aryl 1,2,4-oxadiazole derivative. Unlike the target compound, ozanimod’s oxadiazole is linked to an indene ring system and a benzonitrile group. This structural complexity enhances its selectivity as a sphingosine-1-phosphate receptor modulator, used in treating multiple sclerosis .
- 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one: A simpler oxadiazole derivative with an isopropyl substituent. This compound lacks the cyclohexanol moiety, resulting in lower molecular weight and increased volatility. Commercial availability of such analogs suggests utility as intermediates for further functionalization .
Cyclohexanol Derivatives with Oxadiazole Substituents
- 3-[5-Hydroxy-2-(propan-2-yl)cyclohexyl]-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one: Shares a cyclohexanol-oxadiazole scaffold but incorporates a methyl group on the oxadiazole ring instead of a methylene bridge. The dihydro-oxadiazole structure may confer greater conformational rigidity compared to the target compound’s fully conjugated oxadiazole .
- 3-(Ethanesulfonyl)-4-(propan-2-yl)cyclohexan-1-ol : Replaces the oxadiazole with a sulfonyl group, increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but reduce metabolic stability .
Heterocyclic Systems with Multiple Functional Groups
- Coumarin-Benzodiazepine-Tetrazole Hybrids (e.g., Compounds 4g, 4h) : These molecules feature fused heterocyclic systems (e.g., coumarin, benzodiazepine) linked to tetrazole and pyrazolone rings. While pharmacologically diverse, their complexity contrasts with the target compound’s modular design, which prioritizes synthetic accessibility .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Insights : The target compound’s methyl and isopropyl groups may enhance lipid solubility, favoring membrane permeability, while the hydroxyl and oxadiazole groups could mediate target binding.
- Synthetic Challenges : Evidence suggests that similar compounds require multi-step syntheses, often involving protection/deprotection of reactive groups (e.g., hydroxyl, oxadiazole) .
- Biological Data: No direct activity data are available for the target compound.
Biological Activity
3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
C15H24N2O
This molecular formula indicates that the compound contains a cyclohexanol moiety linked to an oxadiazole derivative, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance:
- Study Findings : A study on 1,3,4-oxadiazole derivatives showed strong antibacterial effects against various gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane penetration and targeting of microbial cells.
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
3,4-Dimethyl Derivative | Effective | Less effective |
Standard Antibiotics | Highly Effective | Effective |
Anticancer Activity
The anticancer potential of compounds containing the oxadiazole core has been extensively studied. The following points summarize key findings:
- Mechanism of Action : Compounds with the 1,3,4-oxadiazole structure have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition leads to reduced cancer cell proliferation.
- In Vitro Studies : In cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), certain derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM, indicating potent anticancer activity .
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
HCT116 | 0.47 | High |
MCF7 | 0.75 | Moderate |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:
- Mechanism : These compounds have been identified as cyclooxygenase inhibitors, which play a pivotal role in inflammatory processes . This mechanism is particularly beneficial in reducing inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Antibacterial Efficacy : A series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and showed promising results with zones of inhibition exceeding those of standard antibiotics .
- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that specific derivatives significantly reduced tumor size in mice models compared to control groups .
Properties
Molecular Formula |
C14H24N2O2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3,4-dimethyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)13-15-12(18-16-13)8-14(17)6-5-10(3)11(4)7-14/h9-11,17H,5-8H2,1-4H3 |
InChI Key |
FCPTXZPLWLWPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(CC2=NC(=NO2)C(C)C)O |
Origin of Product |
United States |
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